An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-2-thiouracil
An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-2-thiouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-thiouracil is a heterocyclic compound belonging to the thiouracil family, which are derivatives of uracil (B121893) where a sulfur atom replaces the oxygen atom at the 2-position of the pyrimidine (B1678525) ring. This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated for their roles as antimetabolites that can interfere with nucleic acid synthesis, as well as for their potential as antithyroid, anticancer, and antimicrobial agents.[1][2][3][4] The presence of an amino group at the 6-position and a thiol group at the 2-position imparts unique chemical reactivity and biological functionality to the molecule. This guide provides a comprehensive overview of the core physicochemical properties of 6-Amino-2-thiouracil, detailed experimental protocols for their determination, and a discussion of its known biological interactions.
Physicochemical Properties
The physicochemical properties of 6-Amino-2-thiouracil are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. These properties also govern its formulation characteristics for pharmaceutical applications.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidin-4-one | [5] |
| CAS Number | 1004-40-6 | [5][6] |
| Molecular Formula | C₄H₅N₃OS | [1][5][6] |
| Molecular Weight | 143.17 g/mol | [5][6] |
| Canonical SMILES | C1=C(NC(=S)NC1=O)N | [5] |
| InChI | InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | [1][5] |
| InChIKey | YFYYRKDBDBILSD-UHFFFAOYSA-N | [1][5] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid/crystalline powder | [1][6] |
| Melting Point | >295 °C[6], >300 °C (decomposes)[7] | [6][7] |
| Boiling Point | 246.5 °C (estimate) | [6][7] |
| Solubility | DMSO (Slightly), Methanol (Slightly). Water: 256.3 mg/L at 25 °C. | [7] |
| Density | 1.397 (estimate) | [6][7] |
| pKa | 7.92 ± 0.20 (Predicted) | [7] |
| XLogP3 | -1 | [5][6] |
| Polar Surface Area | 99.2 Ų | [5][6] |
Table 3: Spectroscopic Data
| Technique | Data Highlights | Reference |
| UV-Vis | Spectra available in databases. | [5][8] |
| FTIR (KBr Wafer) | Spectra available in databases. | [5][8] |
| ¹H NMR | Spectra available in databases. | [9] |
| ¹³C NMR | Spectra available in databases. | [5][10] |
| Mass Spectrometry | Molecular Ion: 143. | [5][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate characterization of chemical compounds. Below are methodologies for determining key physicochemical properties of 6-Amino-2-thiouracil.
Synthesis of 6-Amino-2-thiouracil
A common method for the synthesis of 6-Amino-2-thiouracil involves the condensation of ethyl cyanoacetate (B8463686) with thiourea (B124793) in the presence of a base, such as sodium methoxide (B1231860), in an alcoholic solvent.[6][7]
Materials:
-
Sodium methoxide
-
Thiourea
-
Ethyl cyanoacetate
-
Acetic acid
-
Water
Procedure:
-
Dissolve sodium methoxide (1.88 mol) in ethanol in a reaction flask at room temperature.[6]
-
Add thiourea (0.88 mol) to the solution and stir until it is completely dissolved.[6]
-
Heat the mixture to 55 °C.[6]
-
Add ethyl cyanoacetate (0.884 mol) to the reaction flask and heat to reflux for approximately 4.5 hours.[6]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 15 °C and filter to collect the precipitate.[6]
-
Wash the filter cake with ethanol.[6]
-
Dissolve the filter cake in water and stir.
-
Adjust the pH to 4 by adding acetic acid, which will cause a large amount of solid to precipitate.[6]
-
Collect the solid product by suction filtration.
-
Dry the product overnight at 45 °C to obtain 6-Amino-2-thiouracil.[6]
Caption: Synthesis workflow for 6-Amino-2-thiouracil.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined using potentiometric titration, which involves monitoring the pH of a solution as a titrant is added.[11]
Materials:
-
6-Amino-2-thiouracil
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
0.15 M Potassium chloride (KCl) solution
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11]
-
Prepare a 1 mM solution of 6-Amino-2-thiouracil in water. The ionic strength can be kept constant by using a 0.15 M KCl solution.[11]
-
Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar.[11]
-
Immerse the pH electrode into the solution and begin stirring.
-
Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[11]
-
Titrate the solution by adding small, precise volumes of 0.1 M NaOH from a burette.[11]
-
Record the pH after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).[11]
-
Continue the titration until the pH reaches approximately 12-12.5.[11]
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[11][12]
-
Perform multiple titrations to ensure reproducibility and calculate the average pKa value.[11]
Caption: Workflow for pKa determination.
Tautomerism
6-Amino-2-thiouracil can exist in different tautomeric forms due to the mobility of protons. The primary equilibrium is between the thione-lactam form and the thiol-lactim form. Understanding this equilibrium is crucial as different tautomers may exhibit different biological activities and physicochemical properties.
Caption: Tautomeric equilibrium of 6-Amino-2-thiouracil.
Biological Activity and Signaling Pathways
6-Amino-2-thiouracil and its derivatives are known to interact with various biological targets. One of the well-documented activities of thiouracils is the inhibition of enzymes involved in thyroid hormone synthesis and metabolism. For instance, derivatives of 6-amino-2-thiouracil have shown potent inhibition of iodothyronine deiodinase, an enzyme responsible for the conversion of thyroxine (T4) to the more active triiodothyronine (T3).[13] Additionally, 2-thiouracil (B1096) derivatives can act as mechanism-based inactivators of neuronal nitric oxide synthase (nNOS), an enzyme that produces nitric oxide, a key signaling molecule.[14]
Caption: Inhibition of key enzymes by 6-Amino-2-thiouracil derivatives.
Conclusion
This technical guide provides a detailed summary of the essential physicochemical properties of 6-Amino-2-thiouracil, a compound with significant potential in drug discovery and development. The tabulated data offers a quick reference for its chemical and physical characteristics, while the outlined experimental protocols provide a foundation for its synthesis and analysis. The visualizations of its synthesis, tautomerism, and inhibitory actions offer a deeper understanding of its chemical behavior and biological relevance. This comprehensive information is intended to support researchers and scientists in their efforts to explore and utilize the therapeutic potential of 6-Amino-2-thiouracil and its derivatives.
References
- 1. CAS 1004-40-6: 6-amino-2-thiouracil hydrate | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 4. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Amino-2-thiouracil | C4H5N3OS | CID 1201441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 6-Aminothiouracil CAS#: 1004-40-6 [m.chemicalbook.com]
- 8. 6-Amino-2-thiouracil - SpectraBase [spectrabase.com]
- 9. 6-Aminothiouracil(1004-40-6) 1H NMR spectrum [chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
